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Compound of Interest

3-(1-Benzofuran-2-yl)-3-
Compound Name: .
oxopropanenitrile

Cat. No.: B1294652

An In-depth Technical Guide to beta-Oxo-2-
benzofuranpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-Oxo0-2-benzofuranpropanenitrile, systematically known as 3-(1-benzofuran-2-yl)-3-
oxopropanenitrile, is a multifunctional organic compound featuring a benzofuran core, a
ketone, and a nitrile group. Its unique molecular architecture, particularly the presence of an
active methylene group, makes it a versatile building block in organic synthesis and a
compound of interest for medicinal chemistry. This guide provides a comprehensive overview
of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its
reactivity and potential applications.

Physical and Chemical Properties

While experimentally determined physical constants for beta-Oxo-2-benzofuranpropanenitrile
are not widely reported in publicly available literature, a significant amount of data has been
computationally predicted. These properties provide valuable insights into the compound's
behavior. The compound typically appears as a pale yellow to light brown solid and exhibits
solubility in organic solvents such as ethanol and acetone, with limited solubility in water.
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Table 1: Physical and Chemical Properties of beta-Oxo-2-benzofuranpropanenitrile

Property Value Source
Molecular Formula C11H7NO:2 PubChem[1]
Molecular Weight 185.18 g/mol PubChem[1]

3-(1-benzofuran-2-yl)-3-
IUPAC Name o PubChem[1]
oxopropanenitrile

CAS Number 5149-69-9 Smolecule[1]

Appearance Pale yellow to light brown solid

Soluble in ethanol, acetone;

Solubility o o

limited solubility in water
XLogP3-AA 2.2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

3 PubChem[1]
Count
Rotatable Bond Count 2 PubChem[1]
Exact Mass 185.047678466 Da PubChem[1]
Topological Polar Surface Area 54 A2 PubChem[1]
Heavy Atom Count 14 PubChem[1]
Complexity 278 PubChem|[1]

Spectral Data

Detailed experimental spectral data for beta-Oxo-2-benzofuranpropanenitrile is not readily
available. However, based on its functional groups, the following characteristic spectral
features can be predicted:

e Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption
band for the nitrile (C=N) stretching vibration in the region of 2220-2260 cm~1. Due to

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.smolecule.com/products/s702734
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

conjugation with the benzofuran ring, this peak may appear at a slightly lower wavenumber.
A strong absorption band corresponding to the carbonyl (C=0) stretch of the ketone would
also be prominent, typically in the range of 1680-1700 cm~1. Additionally, C-H stretching and
bending vibrations, as well as C-O and C-N stretching, will be present in the fingerprint
region.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum would display signals corresponding to the protons on the
benzofuran ring, likely in the aromatic region (& 7.0-8.0 ppm). A singlet for the methylene (-
CHz2-) protons adjacent to the carbonyl and nitrile groups is also expected, with its
chemical shift influenced by the electron-withdrawing nature of these groups.

o 13C NMR: The spectrum would show distinct signals for the carbon atoms of the
benzofuran ring, the carbonyl carbon (likely & > 180 ppm), the nitrile carbon (typically in
the range of & 115-125 ppm), and the methylene carbon.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak
corresponding to the compound's molecular weight (185.18 g/mol ). Fragmentation patterns
would likely involve the loss of CO, CN, and cleavage of the propanenitrile side chain.

Synthesis

The most common and efficient method for the synthesis of beta-Oxo-2-
benzofuranpropanenitrile is the Knoevenagel condensation.[2] This reaction involves the base-
catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid) with
a carbonyl compound (benzofuran-2-carbaldehyde).

Experimental Protocol: Knoevenagel Condensation

Reaction Scheme:
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Caption: Knoevenagel condensation for the synthesis of beta-Oxo-2-benzofuranpropanenitrile.
Materials:
e Benzofuran-2-carbaldehyde
» Cyanoacetic acid
» Piperidine (or another suitable base catalyst)
» Ethanol (or another suitable solvent)
e Hydrochloric acid (for workup)
o Ethyl acetate (for extraction)
e Brine
e Anhydrous sodium sulfate or magnesium sulfate

 Silica gel for column chromatography
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Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve benzofuran-2-carbaldehyde and a slight molar excess of cyanoacetic acid in
ethanol.

» Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

e Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the
reaction progress using thin-layer chromatography (TLC).

o Workup:

o After the reaction is complete, cool the mixture to room temperature.

[e]

Remove the solvent under reduced pressure.

[e]

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the
piperidine catalyst.

[e]

Wash the organic layer with water and then with brine.

o

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 Purification:
o Filter off the drying agent and concentrate the organic solution under reduced pressure.

o Purify the crude product by column chromatography on silica gel, using a suitable eluent
system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure beta-Oxo-2-
benzofuranpropanenitrile.

Chemical Reactivity and Potential Applications

The chemical reactivity of beta-Oxo-2-benzofuranpropanenitrile is largely dictated by the
presence of the ketone, the nitrile, and the active methylene group.

Reactivity of the Active Methylene Group
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The methylene group situated between the electron-withdrawing carbonyl and nitrile groups is
highly acidic and can be readily deprotonated by a base to form a stable carbanion. This
carbanion is a potent nucleophile and can participate in a variety of reactions, making the
compound a valuable intermediate for the synthesis of more complex molecules.

/ .
\cOnﬁﬂmsﬁB@ Reactions

Carbonyl Compoun

Activation o lecular Reaction

s %
&)eta—Oxo—Z—benzofu

Electrophile (R—X*
' Alkylation '

Click to download full resolution via product page

Caption: Reactivity of the active methylene group in beta-Oxo-2-benzofuranpropanenitrile.

Potential Applications

e Organic Synthesis: Its role as a versatile building block allows for the synthesis of a wide
range of heterocyclic compounds, which are scaffolds for many pharmaceuticals and
agrochemicals.

e Medicinal Chemistry: Benzofuran derivatives are known to possess a broad spectrum of
biological activities. Preliminary studies on related compounds suggest that beta-Oxo-2-
benzofuranpropanenitrile and its derivatives may exhibit antimicrobial and anti-inflammatory
properties.[1] Further research could lead to the development of novel therapeutic agents.

Safety Information

beta-Oxo-2-benzofuranpropanenitrile should be handled with care in a well-ventilated
laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat)
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should be worn. For detailed safety information, refer to the Material Safety Data Sheet
(MSDS) provided by the supplier.

Conclusion

beta-Oxo0-2-benzofuranpropanenitrile is a compound with significant potential in synthetic and
medicinal chemistry. Its readily accessible synthesis and the reactivity of its functional groups
make it an attractive starting material for the creation of diverse and complex molecular
architectures. Further exploration of its properties and reactions is warranted to fully unlock its
potential in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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